2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N4OS and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic derivative belonging to a class of heterocyclic compounds. Its structure comprises a chromeno-triazolo-pyrimidine framework which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The detailed synthetic pathway often includes cyclization reactions that yield the desired chromeno-triazolo-pyrimidine structure. While specific synthetic methods for this compound are not extensively documented in the literature, similar compounds have been synthesized using techniques involving hydrazone formation and cycloaddition reactions .
Antimicrobial Activity
Several studies have indicated that derivatives of triazolo-pyrimidines exhibit considerable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 32 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
- Antifungal Activity : Triazole derivatives are known for their antifungal properties as well. Some related compounds exhibited over 80% inhibition against Fusarium oxysporum, indicating potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound is notable:
- In Vitro Studies : In vitro assays have demonstrated that related triazolo-pyrimidine derivatives can inhibit the growth of various human cancer cell lines. For example, one study found that specific derivatives inhibited cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The proposed mechanisms include cell cycle arrest and apoptosis induction in cancer cells, primarily through microtubule disruption . This suggests that the compound may interfere with mitotic processes, leading to reduced cell proliferation.
Case Studies
A few case studies highlight the biological activity of compounds structurally similar to the target compound:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions significantly enhanced their anticancer activity .
- Thiadiazole Derivatives : Research on thiadiazole compounds showed promising results in inhibiting bacterial growth and demonstrated potential as lead compounds for further development in antimicrobial therapy .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives related to the target compound:
Properties
IUPAC Name |
4-methyl-9-(4-methylphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-14-5-8-16(9-6-14)23-20-21(17-12-15(2)7-10-18(17)29-23)27-24-25-13-26-28(24)22(20)19-4-3-11-30-19/h3-13,22-23H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNOFTQUGNLNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)C)NC5=NC=NN5C3C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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